N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine, a thiazole ring, a phenyl ring, and a methoxy group attached to a nicotinamide. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, the 2-aminothiazole component could be synthesized from a thioamide and an alpha-haloketone .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,4-difluorophenyl group would likely contribute to the compound’s polarity, while the thiazole ring could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine, thiazole, and phenyl groups. The amine could act as a nucleophile in reactions, while the thiazole and phenyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups could increase its solubility in polar solvents .Scientific Research Applications
Application 1: Antimicrobial Evaluation Against Multidrug Resistant Strains
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Methods of Application or Experimental Procedures
Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed. Protein–ligand interactions of compounds with target enzyme were evaluated through docking studies .
Results or Outcomes
Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively. Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively. Some compounds showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm .
Application 2: Anticancer Activity
Specific Scientific Field
This application falls under the field of Oncology and Medicinal Chemistry .
Summary of the Application
2-Aminothiazole derivatives have been found to exhibit significant anticancer activity. They have been used in the development of various anticancer drugs .
Methods of Application or Experimental Procedures
The multi-component reaction of a compound with substituted benzaldehydes and thiourea produced the pyrimidine scaffolds. These compounds were then evaluated for their cytotoxicity towards six cancer cell lines .
Results or Outcomes
One of the synthesized compounds, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, indicated the maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .
Application 3: Anti-Inflammatory Activity
Specific Scientific Field
This application falls under the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
2-Aminothiazoles have been found to exhibit anti-inflammatory activity. They have been used in the development of various anti-inflammatory drugs .
Methods of Application or Experimental Procedures
These compounds were evaluated for anti-inflammatory activity using the rat paw oedema model .
Results or Outcomes
The results of these evaluations are not specified in the source .
Future Directions
properties
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S/c1-30-21-16(6-3-9-25-21)20(29)26-15-5-2-4-13(10-15)19-12-31-22(28-19)27-18-8-7-14(23)11-17(18)24/h2-12H,1H3,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRKQWFKQXNSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide |
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